N-phenyl-4-(5-phenylthiophen-2-yl)aniline
Description
N-phenyl-4-(5-phenylthiophen-2-yl)aniline is a triarylamine derivative featuring a central aniline group substituted with a phenyl ring and a 5-phenylthiophen-2-yl moiety. The thiophene ring enhances π-conjugation and electron-donating capabilities, which can improve charge-carrier mobility compared to purely phenyl-substituted analogs .
For example, structurally related Schiff base compounds, such as 3-chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline, are prepared by refluxing aldehyde and aniline precursors in ethanol . Similar approaches may apply to this compound, albeit without the imine linkage.
Properties
Molecular Formula |
C22H17NS |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-phenyl-4-(5-phenylthiophen-2-yl)aniline |
InChI |
InChI=1S/C22H17NS/c1-3-7-17(8-4-1)21-15-16-22(24-21)18-11-13-20(14-12-18)23-19-9-5-2-6-10-19/h1-16,23H |
InChI Key |
IWKPSHKZSJYUPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(5-phenylthiophen-2-yl)aniline typically involves Suzuki-Miyaura coupling reactions. This method is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions generally include:
Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: 80-100°C.
Time: 12-24 hours.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(5-phenylthiophen-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Halogenated thiophenes and anilines.
Scientific Research Applications
N-phenyl-4-(5-phenylthiophen-2-yl)aniline has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of N-phenyl-4-(5-phenylthiophen-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its reactivity and binding properties .
Comparison with Similar Compounds
Key Observations:
Thiophene vs. Benzene : The thiophene moiety in this compound provides stronger electron-donating effects compared to purely phenyl-based analogs (e.g., 4-tert-butyl-N-(4-tert-butylphenyl)aniline), enhancing its suitability for optoelectronic applications .
Electron-Withdrawing Groups: Compounds like 3-chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline exhibit reduced conjugation due to nitro and chloro substituents, which may limit charge transport but improve thermal stability .
Steric Effects : Bulky substituents (e.g., tert-butyl groups) hinder molecular packing, as seen in 4-tert-butyl-N-(4-tert-butylphenyl)aniline, whereas the planar thiophene system in the main compound likely facilitates tighter crystal packing .
Crystallographic and Physical Properties
Crystal data for 3-chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline (monoclinic, P21/c, a = 16.3698 Å, b = 6.7787 Å, c = 15.9609 Å, β = 105.284°) suggest that nitro and chloro substituents influence intermolecular interactions (e.g., hydrogen bonding), which are absent in the main compound. This difference may lead to divergent solubility and melting points.
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